1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offered better in vitro potency and ER profile .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The fluorophenyl substituents at position 3 of the pyrrolidine ring contribute to its biological activity .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry to develop treatments for human diseases. Its saturation and non-planarity offer unique advantages, such as efficient exploration of pharmacophore space, contribution to stereochemistry, and enhanced three-dimensional coverage. Pyrrolidine derivatives, including prolinol and various bioactive molecules, have shown target selectivity and are part of ongoing research for developing novel compounds with diverse biological profiles (Li Petri et al., 2021).
Phosphonic Acid Applications
Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, find applications across various fields due to their structural similarity to phosphate groups. They are used for their bioactive properties, bone targeting, material design, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. This broad range of applications highlights the versatility of phosphonic acids in research and industry applications (Sevrain et al., 2017).
Carboxylic Acids in Biological Activity
Natural carboxylic acids derived from plants possess significant biological activities. Structural differences among these acids, such as benzoic acid and cinnamic acid derivatives, influence their antioxidant, antimicrobial, and cytotoxic activities. The biological effects of carboxylic acids are related to the number of hydroxyl groups and conjugated bonds they contain, which can impact their reactivity and interaction with biological systems (Godlewska-Żyłkiewicz et al., 2020).
Environmental Applications of Fluorinated Compounds
The transition to fluorinated alternatives for industrial applications, such as in fluoropolymer manufacture and surface treatments, is ongoing due to environmental and health concerns associated with long-chain perfluoroalkyl substances. Fluorinated substances, including those related to carboxylic acid structures, are under scrutiny for their environmental persistence and potential health impacts, underscoring the need for comprehensive risk assessments and the development of safer alternatives (Wang et al., 2013).
Safety and Hazards
While specific safety and hazards information for this compound is not available, general safety measures for handling pyrrolidine derivatives include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16;/h1-3,6,10H,4-5,7-8H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASRRVMTSPIHKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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